7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine
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Overview
Description
7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a methoxy group, a piperidinylsulfonyl group, and a thienylmethyl group, makes it suitable for applications ranging from drug discovery to materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes to increase yield and reduce costs. This may include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and thienyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of lysyl oxidase, an enzyme involved in the cross-linking of collagen and elastin.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its inhibitory effects on enzymes involved in tumor growth and metastasis.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of lysyl oxidase, it binds to the enzyme’s active site, preventing the cross-linking of collagen and elastin. This inhibition can disrupt the extracellular matrix, which is crucial for tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide
- 2-methoxy-N-{[5-(morpholin-1-ylsulfonyl)-2-thienyl]methyl}benzamide
Uniqueness
7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Its methoxy group enhances its solubility and reactivity, while the piperidinylsulfonyl group contributes to its inhibitory effects on enzymes.
This compound’s versatility and unique properties make it a valuable tool in various scientific research fields, from drug discovery to materials science.
Properties
IUPAC Name |
(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-15-11-12-18-20(25-17-9-4-3-5-10-17)19(14-23-21(18)24-15)22(27)26-13-7-6-8-16(26)2/h3-5,9-12,14,16H,6-8,13H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEMGPWHOJAAHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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